2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its unique chemical structure, which includes a triazole ring, a chlorophenyl group, and a diiodophenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux conditions to form the intermediate 4-chlorophenyl-4-phenyl-1,2,4-triazole-3-thiol.
Sulfanyl Group Introduction: The intermediate is then reacted with chloroacetic acid to introduce the sulfanyl group, forming 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. The compound’s ability to modulate biological processes makes it valuable in understanding disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- **2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the diiodophenyl group enhances its potential for iodine-based interactions, while the triazole ring provides stability and versatility in chemical reactions.
Properties
Molecular Formula |
C23H16ClI2N5O2S |
---|---|
Molecular Weight |
715.7 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H16ClI2N5O2S/c24-16-8-6-14(7-9-16)22-29-30-23(31(22)18-4-2-1-3-5-18)34-13-20(32)28-27-12-15-10-17(25)11-19(26)21(15)33/h1-12,33H,13H2,(H,28,32)/b27-12+ |
InChI Key |
KPEUORHSKUFJJM-KKMKTNMSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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